molecular formula C17H21ClN2O B3825103 9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride

9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride

Cat. No.: B3825103
M. Wt: 304.8 g/mol
InChI Key: STVQCUZBSZACRP-UHFFFAOYSA-N
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Description

9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is part of the acridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with ketones under acidic conditions, followed by cyclization and subsequent reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride is studied for its potential as a fluorescent probe. Its ability to intercalate with DNA makes it useful in studying genetic material and cellular processes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry

Industrially, it is used in the development of dyes and pigments. Its stability and vibrant color make it suitable for various applications in textile and material sciences.

Mechanism of Action

The mechanism by which 9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride exerts its effects involves its interaction with molecular targets such as DNA and enzymes. It can intercalate between DNA bases, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Known for its antiseptic properties and used in the treatment of wounds.

Uniqueness

What sets 9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride apart is its specific structural modifications, which enhance its stability and reactivity. These modifications make it more suitable for certain applications, such as in medicinal chemistry for developing new therapeutic agents.

Properties

IUPAC Name

9-amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-9-5-10(2)16-11(6-9)15(18)14-12(19-16)7-17(3,4)8-13(14)20;/h5-6H,7-8H2,1-4H3,(H2,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVQCUZBSZACRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C(=N2)CC(CC3=O)(C)C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride
Reactant of Route 2
9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride
Reactant of Route 3
9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride
Reactant of Route 4
9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride
Reactant of Route 5
9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
9-Amino-3,3,5,7-tetramethyl-2,4-dihydroacridin-1-one;hydrochloride

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